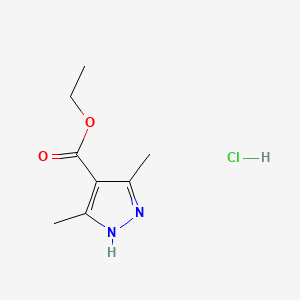

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

Description

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride (CAS: 1305320-57-3) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₂·HCl and a molecular weight of 204.65 g/mol . Structurally, it features a pyrazole ring substituted with methyl groups at the 3- and 5-positions, an ethyl ester at the 4-position, and a hydrochloride salt. Its hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic and biological applications.

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGZCHFHAGNIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-57-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, forming a hydrazone intermediate that undergoes cyclization to yield the pyrazole core. Acetic acid catalysis in water at 50°C for 3 hours achieves yields >90% for 3,5-dimethylpyrazole. Adapting this to incorporate the ester group at position 4 requires substituting acetylacetone with ethyl 3-oxobutanoate.

Key Parameters :

-

Solvent : Water or ethanol minimizes side reactions.

-

Catalyst : Glacial acetic acid (5–10 mol%) enhances cyclization efficiency.

-

Temperature : 50–100°C balances reaction rate and byproduct formation.

Post-synthetic modification of 3,5-dimethylpyrazole via halogenation at position 4 enables the introduction of carboxylate groups.

Vilsmeier-Haack Formylation

3,5-Dimethylpyrazole undergoes formylation at position 4 using the Vilsmeier-Haack reagent (POCl₃/DMF), yielding 3,5-dimethylpyrazole-4-carbaldehyde. Subsequent oxidation with KMnO₄ in acidic media converts the aldehyde to a carboxylic acid, which is esterified with ethanol via thionyl chloride (SOCl₂).

Reaction Conditions :

Direct Esterification of Pyrazole Carboxylic Acids

Preformed 3,5-dimethylpyrazole-4-carboxylic acid is esterified using ethanol under acidic conditions.

Thionyl Chloride-Mediated Esterification

The carboxylic acid reacts with ethanol in the presence of SOCl₂, forming the ethyl ester via an acyl chloride intermediate. This method achieves 80% yield with purification by silica gel chromatography.

Optimization :

-

Molar Ratio : 1:1.5 (acid:SOCl₂) minimizes residual starting material.

-

Temperature : Room temperature prevents decarboxylation.

Hydrochloride Salt Formation

The free base of ethyl 3,5-dimethylpyrazole-4-carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Protonation and Crystallization

Dissolving the pyrazole derivative in anhydrous ether and saturating with HCl gas precipitates the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity.

Critical Factors :

-

Solvent Polarity : Ether ensures selective precipitation.

-

Acid Concentration : 20% HCl aqueous solution achieves quantitative protonation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their diverse biological and chemical properties. Below, we compare ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride with three structurally related compounds:

This compound

- Substituents : 3,5-dimethyl, 4-ethyl ester, hydrochloride salt.

- Synthesis : Likely involves esterification of pyrazole-4-carboxylic acid followed by hydrochlorination.

- Key Feature : Enhanced solubility due to the hydrochloride salt.

B. 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a)

- Substituents: 4-fluorophenyl (3-position), ethoxymethyleneamino (5-position), nitrophenyl (1-position).

- Synthesis: Derived from 5-amino-pyrazole precursors via reflux with triethyl orthoformate and acetic anhydride.

- Key Feature: The ethoxymethyleneamino group enables cyclization reactions for triazolopyrimidine synthesis.

C. H-7 Hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl)

- Substituents: Isoquinoline sulfonyl group, methylpiperazine, dihydrochloride salt.

- Synthesis : Sulfonylation of piperazine derivatives.

- Key Feature : Acts as a protein kinase inhibitor due to its sulfonamide and aromatic moieties.

Physicochemical and Functional Properties

Critical Analysis of Data Limitations

- Direct comparative studies on the biological activity of This compound are scarce. Most inferences are drawn from structural analogs (e.g., 15a , H-7 hydrochloride ) .

Biological Activity

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of heterocyclic compounds. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by carboxylation to yield the desired pyrazole derivative. The compound's structure is characterized by a pyrazole ring substituted at the 3 and 5 positions with methyl groups and an ethyl ester at the 4 position.

Antimicrobial Properties

Research has demonstrated that derivatives of ethyl 3,5-dimethylpyrazole-4-carboxylate exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. A study reported that derivatives exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cells. The growth inhibition concentrations (IC50) for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| Hep-2 | 17.82 |

| A549 | 26.00 |

These findings suggest that ethyl 3,5-dimethylpyrazole-4-carboxylate may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins .

Anti-inflammatory Effects

Ethyl 3,5-dimethylpyrazole-4-carboxylate has also been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain pathways. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of various pyrazole derivatives, including ethyl 3,5-dimethylpyrazole-4-carboxylate. Results indicated significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

- Hypoglycemic Effects : Another investigation highlighted the hypoglycemic potential of some pyrazole derivatives in glucose-primed rats, showing effects up to 100 times more potent than tolbutamide . This suggests a potential role for these compounds in managing diabetes.

Q & A

Q. Optimization Tips :

- Vary molar ratios of reactants to suppress side products (e.g., over-alkylation).

- Monitor reaction progress via TLC or LC-MS to identify incomplete conversions .

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on pyrazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ 160–170 ppm). Compare with literature data for analogous pyrazoles to confirm substitution patterns .

- LC-MS : Use high-resolution MS to verify molecular ion peaks (m/z ~245 for the free base; adjust for hydrochloride). Monitor for impurities (e.g., unreacted intermediates) .

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the hydrochloride form .

[Advanced] How can computational methods like DFT elucidate the electronic properties of this pyrazole derivative?

Methodological Answer:

- DFT Workflow :

- Applications : Predict regioselectivity in further functionalization (e.g., alkylation or acylation) .

[Advanced] How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Step 1 : Rule out solvent/impurity artifacts by re-measuring in deuterated DMSO or CDCl₃.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals and detect tautomeric forms .

- Step 3 : Cross-validate with LC-MS to identify byproducts (e.g., hydrolysis of the ester group under acidic conditions) .

- Step 4 : Compare with impurity profiles in pharmacopeial standards (e.g., EP/JP monographs) to identify common contaminants .

[Advanced] What strategies can resolve low yields in the final hydrochloride salt formation?

Methodological Answer:

- Acid Selection : Use HCl gas in anhydrous ether for controlled protonation, avoiding excess acid that may hydrolyze the ester .

- Crystallization : Optimize solvent polarity (e.g., THF/hexane mixtures) to enhance salt precipitation .

- Byproduct Analysis : Use HPLC with UV detection (220–254 nm) to quantify unreacted free base and adjust stoichiometry .

[Basic] How does the methyl substitution at positions 3 and 5 influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The 3,5-dimethyl groups sterically protect the pyrazole ring from protonation-induced degradation. Conduct accelerated stability studies (e.g., 1M HCl, 40°C) with LC-MS monitoring to track decomposition .

- Basic Conditions : The ester group is susceptible to hydrolysis. Use pH 7–8 buffers in kinetic studies to assess half-life .

[Advanced] Can this compound serve as a ligand in coordination chemistry, and how can its binding modes be studied?

Methodological Answer:

- Synthesis of Metal Complexes : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Characterization :

- X-ray crystallography for solid-state structure determination.

- EPR spectroscopy for paramagnetic complexes (e.g., Cu²⁺) to assess geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.